Formation of Tripartite Complexes with Albumin and Copper
TTM exerts its primary chelation effect through the formation of a stable tripartite complex (TPC) comprising TTM, copper, and serum albumin. X-ray crystallography reveals that TTM embeds within Sudlow Site I of albumin, a deep cleft formed by residues His241, Tyr149, Arg256, Lys237, and Ala290 [6]. This structural arrangement positions two copper ions in close proximity to TTM’s sulfur-rich coordination sites, creating a Cu-Mo-S cluster with exceptional stability (dissociation constant K~d~ = 2.3 × 10^−20^ M) [6].
The TPC’s stability arises from multiple interactions:
- Sulfur coordination: TTM’s four thiol groups bind copper ions via sulfur-metal bonds, preventing redox cycling [6].
- Albumin anchoring: The complex remains tightly associated with albumin, minimizing renal excretion and systemic redistribution [6].
- Copper sequestration: The TPC renders copper biologically inert, as demonstrated by electron paramagnetic resonance (EPR) studies showing partial reduction of Cu^2+^ within the complex [6].
This mechanism effectively isolates copper from circulatory and cellular uptake pathways, as evidenced by gel filtration chromatography showing a single TPC peak in serum, contrasting with unbound copper in untreated samples [6].
Copper Transport Protein Interactions
TTM disrupts copper trafficking by competing with intracellular chaperones like antioxidant protein 1 (Atx1). In vitro studies demonstrate that TTM forms sulfur-bridged Cu-Mo clusters with Atx1, blocking copper delivery to the trans Golgi network [1]. This interaction prevents copper incorporation into cuproenzymes such as lysyl oxidase and cytochrome c oxidase, which require Atx1-mediated transport [1].
Additionally, TTM targets hepatic metallothionein (MT)-bound copper. In Long-Evans Cinnamon (LEC) rats—a Wilson disease model—TTM uptake correlates with hepatic MT-copper levels, forming efflux-competent Cu-TTM complexes at low doses and insoluble polymers at higher concentrations [5]. This dual behavior explains TTM’s dose-dependent efficacy in mobilizing hepatic copper stores without depleting ceruloplasmin-bound copper [5].
Bioavailability Reduction Mechanisms
TTM reduces bioavailable copper through three interrelated pathways:
| Mechanism | Tissue Impact | Experimental Evidence |
|---|
| Copper-molybdenum ratio shift | Aorta, heart, liver | 80% reduction in aorta/heart [1] |
| Ceruloplasmin suppression | Serum | 55% decrease in mice [1] |
| Chaperone disruption | Intracellular compartments | Atx1 binding inhibition [1] |
Hepatic molybdenum levels increase 4-fold post-TTM treatment, while total copper remains unchanged in extrahepatic tissues [1]. The copper-to-molybdenum ratio—a key bioavailability indicator—plummets by 80% in cardiovascular tissues, confirming functional copper deficiency despite stable total copper [1].
Ceruloplasmin as a Biomarker for Biological Activity
Ceruloplasmin serves as a sensitive surrogate marker for TTM’s copper-chelating activity. As a ferroxidase dependent on hepatic copper supply, ceruloplasmin synthesis declines when TTP complexes sequester bioavailable copper. In apoE−/− mice, TTM reduces serum ceruloplasmin by 55%, correlating with attenuated atherosclerosis (45% lesion reduction) [1].
Human studies validate this relationship:
- Preclinical models: Ceruloplasmin oxidase activity decreases proportionally to TTM dosage [6].
- Therapeutic monitoring: Ceruloplasmin normalization precedes clinical improvement in Wilson disease patients [2].
Structural and Functional Implications of Copper Chelation
The TTM-copper-albumin complex’s structural rigidity explains its prolonged serum retention and resistance to transmetallation. Crystallographic data show TTM’s molybdenum center coordinates two copper ions via µ-sulfido bridges, creating a planar Mo~2~Cu~2~S~4~ cluster within albumin’s Sudlow Site I [6]. This arrangement sterically hinders cellular copper transporters like CTR1, which cannot recognize the TPC [6].